molecular formula C22H28FN3O3S B2464439 1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea CAS No. 898426-97-6

1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea

Cat. No.: B2464439
CAS No.: 898426-97-6
M. Wt: 433.54
InChI Key: WGMNNNPSVNHQOC-UHFFFAOYSA-N
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Description

1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate by reacting 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions.

    Alkylation: The piperidine intermediate is then alkylated with an appropriate alkylating agent to introduce the ethyl group.

    Urea Formation: Finally, the alkylated piperidine intermediate is reacted with m-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(1-((4-Chloro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea
  • 1-(2-(1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea

Uniqueness

1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Properties

IUPAC Name

1-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3S/c1-16-6-5-7-19(14-16)25-22(27)24-12-11-20-8-3-4-13-26(20)30(28,29)21-10-9-18(23)15-17(21)2/h5-7,9-10,14-15,20H,3-4,8,11-13H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMNNNPSVNHQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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